REACTION_SMILES
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[C:13]([CH3:14])(=[O:15])[N:16]1[CH2:17][CH2:18][CH:19]([C:22](=[O:23])[Cl:24])[CH2:20][CH2:21]1.[C:25](=[O:26])([O-:27])[O-:28].[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[ClH:12].[K+:29].[K+:30].[NH2:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][n:10][c:11]12>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][cH:9][n:10][c:11]12)[C:22]([CH:19]1[CH2:18][CH2:17][N:16]([C:13]([CH3:14])=[O:15])[CH2:21][CH2:20]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCC(C(=O)Cl)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2cccnc12
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Name
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Type
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product
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Smiles
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CC(=O)N1CCC(C(=O)Nc2cccc3cccnc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |